2-[7-(4-Ethoxyphenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetonitrile
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Overview
Description
Typically, the description of a chemical compound includes its IUPAC name, other names (if any), and its role or use in the industry or research.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction.Molecular Structure Analysis
This involves the study of the compound’s molecular geometry, bond lengths and angles, and electronic structure.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity, the conditions required for the reactions, and the products formed.Physical And Chemical Properties Analysis
This includes studying the compound’s physical properties such as melting point, boiling point, solubility, and chemical properties like acidity or basicity, reactivity, etc.Scientific Research Applications
Structural Insights and Synthesis Methods
Research into pyrimidine derivatives has yielded insights into the structural complexities and synthesis strategies of these compounds. For example, studies have examined the hydrogen-bonded aggregation patterns in cyanoacetylated pyrimidines, revealing how minor changes in molecular constitution can significantly affect the formation of dimers, chains, and rings through hydrogen bonding and π-π stacking interactions (Jorge Trilleras et al., 2008). Another study described the structural characterization of 2,4-disubstituted-dihydropyrimidine-5-carbonitrile derivatives, highlighting their potential as dihydrofolate reductase inhibitors based on X-ray diffraction analysis and molecular docking simulations (L. H. Al-Wahaibi et al., 2021).
Biological Activities
Several studies have explored the biological activities of pyrimidine derivatives. For instance, novel pyrazolopyrimidines derivatives were synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities, showcasing the potential therapeutic applications of these compounds (A. Rahmouni et al., 2016). Another research effort focused on the synthesis of fluorine-containing pyrazolo[3,4-d]pyrimidin-4-one derivatives, demonstrating herbicidal activity against agricultural pests (H. Liu et al., 2006).
Advanced Synthesis Techniques
Innovative synthesis methods for pyrimidine derivatives include the use of cellulose sulfuric acid as a recyclable catalyst for the synthesis of 3,4-dihydropyrimidinones/thiones and N-dihydro pyrimidinone-decahydroacridine-1,8-diones, indicating a move towards more environmentally friendly chemical processes (A. Rajack et al., 2013).
Safety And Hazards
This involves researching the compound’s toxicity, flammability, environmental impact, and precautions to be taken while handling it.
Future Directions
This involves studying the current state of research on the compound and identifying potential areas for future research.
I hope this helps! If you have a different compound or a more specific question, feel free to ask!
properties
IUPAC Name |
2-[7-(4-ethoxyphenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O3S/c1-4-26-12-7-5-11(6-8-12)14-20-15-13(16(21-14)27-10-9-19)17(24)23(3)18(25)22(15)2/h5-8H,4,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLAFPQYMLSUGHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC3=C(C(=N2)SCC#N)C(=O)N(C(=O)N3C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[7-(4-Ethoxyphenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetonitrile |
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